molecular formula C22H28N2O2 B4893409 5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol

5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol

Numéro de catalogue B4893409
Poids moléculaire: 352.5 g/mol
Clé InChI: LKFSQFJXMTVQQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol, commonly known as F13640, is a novel ligand that has been extensively studied for its potential therapeutic applications. F13640 is a selective agonist for the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Applications De Recherche Scientifique

F13640 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. In preclinical studies, F13640 has shown promising results in animal models of addiction, schizophrenia, and Parkinson's disease. F13640 has also been studied for its potential use in pain management.

Mécanisme D'action

F13640 is a selective agonist for the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical regions of the brain, which are involved in reward processing and motivation. Activation of the dopamine D3 receptor has been shown to decrease drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia.
Biochemical and Physiological Effects:
Activation of the dopamine D3 receptor by F13640 has been shown to modulate several biochemical and physiological pathways, including the release of dopamine, glutamate, and GABA. F13640 has also been shown to increase cAMP levels in cells expressing the dopamine D3 receptor.

Avantages Et Limitations Des Expériences En Laboratoire

F13640 has several advantages for lab experiments, including its selectivity for the dopamine D3 receptor and its ability to penetrate the blood-brain barrier. However, F13640 has a relatively short half-life in vivo, which may limit its therapeutic potential.

Orientations Futures

Several future directions for F13640 research include the development of more potent and selective analogs, the investigation of F13640's potential therapeutic applications in other neurological and psychiatric disorders, and the elucidation of the molecular mechanisms underlying F13640's effects on biochemical and physiological pathways. Additionally, future studies may investigate the potential use of F13640 in combination with other drugs for enhanced therapeutic efficacy.

Méthodes De Synthèse

The synthesis of F13640 involves several steps, including the synthesis of the key intermediate 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidine, which is then coupled with 2-methoxyphenol to form F13640. The synthesis of F13640 has been described in detail in several publications, including a patent by the original inventors.

Propriétés

IUPAC Name

5-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-26-22-9-8-17(13-21(22)25)14-23-11-4-7-20(16-23)24-12-10-18-5-2-3-6-19(18)15-24/h2-3,5-6,8-9,13,20,25H,4,7,10-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFSQFJXMTVQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)N3CCC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl]methyl}-2-methoxyphenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.